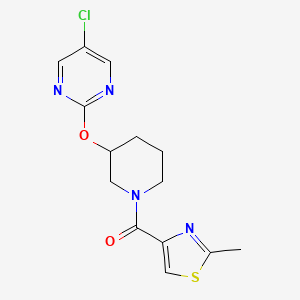

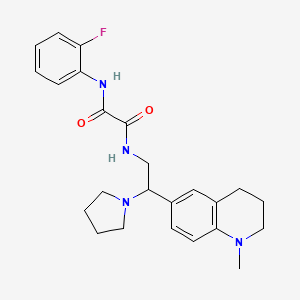

![molecular formula C20H16FN5O3 B2718089 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide CAS No. 942007-48-9](/img/structure/B2718089.png)

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of 4,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds . It’s part of a group of compounds that have been studied for their use as mTOR kinase and PI3 kinase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted with a 4-fluorophenyl group and a 4-methoxyphenylacetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. As a kinase inhibitor, it’s likely to interact with the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets . The exact reactions would need to be studied in a laboratory setting.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. These properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A study by (Dollé et al., 2008) elaborated on the synthesis of a radioligand, [18F]PBR111, derived from the pyrazolo[1,5-a]pyrimidineacetamides series, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The compound was synthesized using a one-step process and demonstrated utility in in vivo imaging.

Neuroinflammation Imaging

(Damont et al., 2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, similar to the compound , that displayed high affinity for the translocator protein 18 kDa (TSPO). These compounds were significant as early biomarkers of neuroinflammatory processes. Their in vitro and in vivo evaluations highlighted their potential as PET-radiotracers for neuroinflammation imaging.

Anticancer Activity

In the context of cancer research, (Al-Sanea et al., 2020) investigated the anticancer activity of compounds derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series. They reported significant growth inhibition in several cancer cell lines, suggesting the potential of these compounds in cancer therapy.

Peripheral Benzodiazepine Receptor Study

Another study by (Fookes et al., 2008) focused on fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs), indicating their role in understanding neurodegenerative disorders.

Adenosine Receptor Probes

(Kumar et al., 2011) reported on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the A2A adenosine receptor, highlighting the potential of such compounds in the study of this receptor, which is crucial for understanding various physiological processes.

Antibacterial Drug Metabolism

A study by (Sang et al., 2016) focused on the phase I metabolism of FYL-67, a linezolid analogue containing a pyrazol-1-yl group, emphasizing its activity against Gram-positive organisms and the importance of its metabolic profile for drug development.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis . Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety profile .

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-29-16-8-2-13(3-9-16)10-18(27)24-25-12-22-19-17(20(25)28)11-23-26(19)15-6-4-14(21)5-7-15/h2-9,11-12H,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGDXKCDFZPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)

![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718016.png)

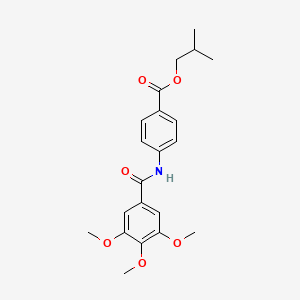

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)

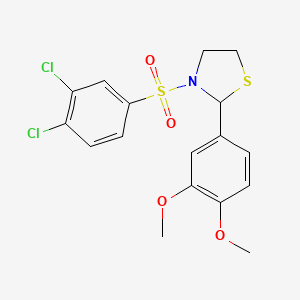

![4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2718023.png)

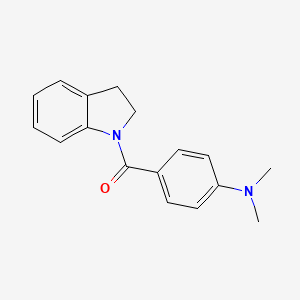

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)